3,3'-Dinitrobiphenyl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

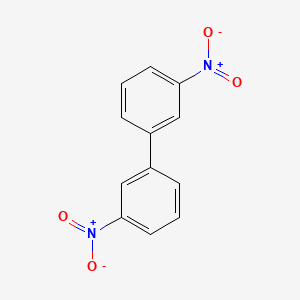

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-3-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHRVFZBKRIKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241967 | |

| Record name | 3,3'-Dinitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958-96-3 | |

| Record name | 3,3'-Dinitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dinitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-DINITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV7LC0595F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3'-Dinitrobiphenyl from m-Nitroaniline

This technical guide provides a comprehensive overview of the synthesis of 3,3'-dinitrobiphenyl, a key intermediate in the production of advanced polymers. The primary synthetic route detailed herein involves the diazotization of m-nitroaniline followed by a copper-catalyzed coupling reaction. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is an organic compound characterized by a biphenyl core with nitro groups at the 3 and 3' positions.[1] Its significance lies in its role as a precursor to 3,3'-diaminobiphenyl, which is a monomer used in the synthesis of high-performance polymers like aromatic polyamides and polyimides.[1] These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis from m-nitroaniline is an effective method for producing this valuable intermediate.

Synthetic Pathway Overview

The synthesis of this compound from m-nitroaniline proceeds through a two-step process:

-

Diazotization: m-Nitroaniline is converted into a diazonium salt by reacting it with sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures.[2][3] This reaction is a cornerstone of aromatic amine chemistry.[3]

-

Copper-Catalyzed Coupling: The resulting diazonium salt solution is then added to a solution containing a copper(I) salt, typically copper(I) chloride.[2] This promotes the coupling of the aromatic rings to form the biphenyl structure with the elimination of nitrogen gas.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity |

| m-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 30 g |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 45 g |

| Distilled Water | H₂O | 18.02 | 60 ml |

| Sodium Nitrite | NaNO₂ | 69.00 | 15.3 g |

| Copper(I) Chloride | CuCl | 98.99 | 22 g |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 100 ml |

3.2. Procedure

-

Preparation of the m-Nitroaniline Suspension: In a suitable flask, suspend 30 g of m-nitroaniline in a mixture of 45 g of concentrated sulfuric acid and 60 ml of distilled water. Cool this mixture in a salt-ice bath.[2]

-

Diazotization: While maintaining the low temperature with the salt-ice bath, diazotize the m-nitroaniline suspension by adding 15.3 g of sodium nitrite.[2] The addition should be done portion-wise or as a concentrated solution to maintain temperature control.

-

Preparation of the Copper(I) Chloride Solution: In a separate vessel, prepare a cold solution of 22 g of copper(I) chloride in 100 ml of concentrated hydrochloric acid.[2]

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with efficient stirring.[2] The reaction is complete when the solution turns green.[2]

-

Isolation and Purification:

Data Presentation

4.1. Reactant and Product Summary

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role |

| m-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Starting Material |

| This compound | C₁₂H₈N₂O₄ | 244.21 | Product |

4.2. Yield and Physical Properties

| Parameter | Value | Reference |

| Theoretical Yield | ~26.5 g | Calculated |

| Reported Actual Yield | 87% | [2] |

| Appearance | Yellow needles | [1][2] |

| Melting Point | 200 °C | [1][2] |

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway from m-nitroaniline to this compound.

References

chemical and physical properties of 3,3'-Dinitrobiphenyl.

An In-depth Technical Guide to 3,3'-Dinitrobiphenyl

Introduction

This compound is an organic compound characterized by a biphenyl core substituted with two nitro groups at the 3 and 3' positions.[1] Its chemical formula is C₁₂H₈N₂O₄.[1] While not typically an end-product, it serves as a crucial synthetic intermediate in various chemical processes.[1] The primary significance of this compound lies in its role as a precursor to 3,3'-diaminobiphenyl, a monomer essential for the production of high-performance polymers such as wholly aromatic polyamides and polyimides.[1] These polymers are highly valued for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. The compound typically appears as yellow needles.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₄ | [1][3][4] |

| Molecular Weight | 244.20 g/mol | [3][4] |

| CAS Number | 958-96-3 | [1][4] |

| Appearance | Yellow needles | [1][2] |

| Melting Point | 200 °C | [1][2][5] |

| Boiling Point | 416 °C at 760 mmHg | [3] |

| Density | 1.368 g/cm³ | [3] |

| Flash Point | 207.4 °C | [3] |

| Dipole Moment | 4.08 D | [5] |

| LogP | 4.21640 | [3] |

| Refractive Index | 1.635 | [3] |

Solubility

This compound exhibits low solubility in water due to its hydrophobic aromatic structure. It is generally more soluble in non-polar or slightly polar organic solvents.[6]

Spectral Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

Mass Spectrometry (MS): GC-MS data is available for the compound, confirming its molecular weight.[4]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for structural analysis.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data has been documented.[4]

Experimental Protocols

Synthesis of this compound via Diazotization

A common method for the preparation of this compound involves the diazotization of m-nitroaniline, followed by a copper-catalyzed coupling reaction.[2] The reported yield for this method is approximately 87%.[2]

Materials:

-

m-Nitroaniline (30 g)

-

Concentrated Sulfuric Acid (45 g)

-

Distilled Water (60 ml)

-

Sodium Nitrite (15.3 g)

-

Copper(I) Chloride (CuCl) (22 g)

-

Concentrated Hydrochloric Acid (100 ml)

-

Salt-ice bath

Procedure:

-

A suspension of 30 g of m-nitroaniline in a mixture of 45 g of concentrated sulfuric acid and 60 ml of distilled water is prepared in a flask and cooled using a salt-ice bath.[2]

-

The solution is diazotized by the addition of 15.3 g of sodium nitrite.[2]

-

A separate cold solution of 22 g of copper(I) chloride in 100 ml of concentrated hydrochloric acid is prepared.[2]

-

The diazo-solution from step 2 is added slowly with constant stirring to the cold copper(I) chloride solution.[2]

-

The reaction is considered complete when the solution turns green.[2]

-

The resulting product is filtered off and purified by steam distillation.[2]

-

The final product, this compound, is obtained as yellow needles.[2]

Caption: Synthesis Workflow for this compound.

Reactivity and Applications

The primary application of this compound is its function as a chemical intermediate. The two nitro groups (-NO₂) can be chemically reduced to form amino groups (-NH₂), yielding 3,3'-diaminobiphenyl.[1] This resulting diamine is a valuable monomer used in polycondensation reactions to create high-performance polymers with desirable properties for advanced materials applications.[1]

Caption: Role in High-Performance Polymer Synthesis.

References

- 1. This compound | 958-96-3 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 3,3'-DINITRO-BIPHENYL | CAS#:958-96-3 | Chemsrc [chemsrc.com]

- 4. This compound | C12H8N2O4 | CID 70395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. solubilityofthings.com [solubilityofthings.com]

CAS number and molecular structure of 3,3'-Dinitrobiphenyl.